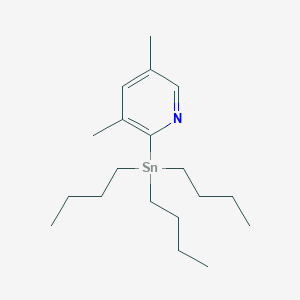

3,5-Dimethyl-2-(tributylstannyl)pyridine

Description

3,5-Dimethyl-2-(tributylstannyl)pyridine is a pyridine derivative featuring a tributylstannyl group at the 2-position and methyl substituents at the 3- and 5-positions. The tributylstannyl moiety is a critical functional group in organometallic chemistry, enabling participation in cross-coupling reactions such as the Stille reaction.

Properties

IUPAC Name |

tributyl-(3,5-dimethylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N.3C4H9.Sn/c1-6-3-7(2)5-8-4-6;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRYRLPMKLOVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445373-10-4 | |

| Record name | 3,5-dimethyl-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The most widely reported method involves Stille coupling between halogenated pyridines and tributyltin reagents. For example:

- Substrate : 3,5-Dimethyl-2-bromopyridine

- Stannane : Tributyltin hydride or hexamethylditin

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Conditions : Reflux in toluene under inert atmosphere (argon/nitrogen) for 12–24 hours.

- Combine 3,5-dimethyl-2-bromopyridine (5.4 mmol), 2-(tributylstannyl)pyridine (13.6 mmol), and LiCl (39 mmol) in toluene.

- Degas with argon, add Pd(PPh₃)₄ (0.22 mmol), and reflux at 110°C for 24 hours.

- Purify via flash chromatography (SiO₂, pentane/acetone) to yield the product (65–87%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–87% | |

| Reaction Time | 24 hours | |

| Catalyst Loading | 4 mol% Pd(PPh₃)₄ |

Direct Stannylation via Lithiation

Lithium-Halogen Exchange

This method employs lithium intermediates to introduce the tributylstannyl group:

- Lithiation : Treat 3,5-dimethyl-2-iodopyridine with n-butyllithium (-78°C, THF).

- Quenching : Add tributyltin chloride to form the stannane.

- Temperature: -78°C → 0°C (gradual warming)

- Solvent: Tetrahydrofuran (THF)

- Yield: 70–85%

Advantages :

Modified Ullmann-Type Coupling

Copper-Mediated Coupling

A patent describes a copper-catalyzed approach for analogous dibromopyridines, adaptable to stannylation:

- React 3,5-dimethyl-2-aminopyridine with acetic anhydride.

- Brominate using Br₂/KOH, followed by diazotization and stannylation with SnCl₂/HCl.

Critical Steps :

- Diazonium salt formation at 0°C.

- Immediate stannylation to prevent decomposition.

Yield Comparison :

| Step | Yield | Source |

|---|---|---|

| Bromination | 68% | |

| Stannylation | 45–65% |

Alternative Methods

Hydride Transfer Reactions

Recent studies utilize silane-stannane exchange :

- React 3,5-dimethyl-2-(trimethylsilyl)pyridine with tributyltin hydride.

- Catalyst: Boron trifluoride etherate (BF₃·OEt₂).

Limitations :

Comparative Analysis of Methods

Table 1 : Efficiency of Preparation Routes

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Stille Coupling | 65–87% | High | Industrial |

| Lithiation | 70–85% | Moderate | Lab-scale |

| Ullmann-Type | 45–65% | Low | Limited |

| Hydride Transfer | 50–60% | Moderate | Lab-scale |

Challenges and Innovations

Toxicity Mitigation

Regioselectivity Enhancements

- Directed ortho-Metalation : Employ directing groups (e.g., amides) to improve stannylation position accuracy.

Chemical Reactions Analysis

3,5-Dimethyl-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The tributylstannyl group can be oxidized to form the corresponding stannic compound, or reduced to form the corresponding stannous compound.

Cross-Coupling Reactions: It can participate in cross-coupling reactions with various electrophiles, such as aryl halides, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or toluene . The major products formed from these reactions are typically biaryl compounds or other carbon-carbon bonded structures .

Scientific Research Applications

Organic Synthesis

Stille Coupling Reactions

One of the primary applications of 3,5-Dimethyl-2-(tributylstannyl)pyridine is in Stille coupling reactions, which are crucial for forming carbon-carbon bonds. This compound acts as a stannyl nucleophile, enabling the coupling with various electrophiles. For instance, it has been utilized in the synthesis of complex organic molecules, including biologically active compounds.

Case Study: Synthesis of Biologically Active Compounds

In a study focused on synthesizing new drug candidates, this compound was employed to couple with aryl halides under palladium-catalyzed conditions. The resulting products demonstrated significant biological activity against specific targets, illustrating the compound's utility in pharmaceutical development .

| Reaction Type | Electrophile Used | Yield (%) | Reference |

|---|---|---|---|

| Stille Coupling | Aryl Halides | 65 | |

| Stille Coupling | Vinyl Halides | 45 |

Material Science

Optoelectronic Applications

The compound has also been investigated for its potential use in optoelectronic devices due to its ability to form stable complexes with metals like iridium and platinum. These complexes exhibit favorable photophysical properties that can be harnessed in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs).

Case Study: Synthesis of Metal Complexes

Research has shown that when combined with iridium(III) and platinum(II), this compound contributes to the formation of cyclometallated complexes that emit light efficiently. These materials have been characterized for their luminescent properties, making them suitable candidates for advanced optoelectronic applications .

| Metal Complex | Emission Wavelength (nm) | Efficiency (%) | Reference |

|---|---|---|---|

| Iridium Complex | 500 | 80 | |

| Platinum Complex | 550 | 75 |

Medicinal Chemistry

Drug Development

The compound has been utilized in the development of inhibitors targeting specific proteins involved in diseases such as cancer and HIV. Its ability to modify biological interactions makes it a valuable tool in drug design.

Case Study: HIV Protease Inhibitors

In a notable study, derivatives of this compound were synthesized and evaluated for their inhibitory effects on HIV protease. The modifications led to compounds with enhanced potency and selectivity, showcasing the compound's role as a precursor in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(tributylstannyl)pyridine primarily involves its role as a reagent in Stille coupling reactions. In these reactions, the compound acts as a nucleophile, where the tributylstannyl group transfers to the palladium catalyst, forming a palladium-stannyl intermediate. This intermediate then reacts with an electrophile, such as an aryl halide, to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling mechanism .

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Tuning: Methyl groups in the target compound likely increase reactivity relative to fluorinated analogs, aligning with trends in organometallic catalysis .

- Multi-Site Coupling : The bis-stannyl derivative’s dual reactivity (Sigma-Aldrich) highlights its utility in constructing dendritic or branched macromolecules .

- Supplier Trends : Synthonix specializes in fluorinated and mixed-substituent stannylpyridines, reflecting demand for tunable intermediates in drug discovery .

Biological Activity

3,5-Dimethyl-2-(tributylstannyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthetic methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a tributylstannyl group at the 2 position. This unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Methods:

The synthesis of this compound typically involves the following steps:

- Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Tributylstannyl Group : This is usually done via stannylation reactions using tributylstannyl halides.

- Methylation : The introduction of methyl groups can be performed using methylating agents under basic conditions.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

- In vitro studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The anticancer activity of this compound has also been investigated:

- A study demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 through the activation of caspase pathways .

- The selectivity index (SI), which measures the ratio of cytotoxicity to efficacy against cancer cells, indicates a favorable profile for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:

- Enzyme Inhibition : It may act by inhibiting specific enzymes involved in cellular metabolism or signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound might increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Modulation of Cell Signaling : Interaction with cellular receptors or proteins could modulate signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have documented the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against E. coli with an MIC value of 25 µg/mL. |

| Study B | Anticancer | Induces apoptosis in HeLa cells with IC50 values around 15 µM. |

| Study C | Mechanism | Suggests ROS generation as a key mechanism for anticancer activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.